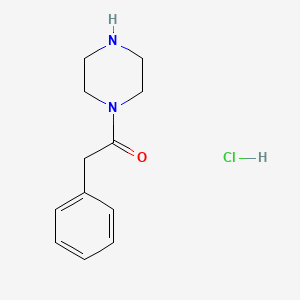

2-Phenyl-1-(piperazin-1-yl)ethanone hydrochloride

Description

Properties

IUPAC Name |

2-phenyl-1-piperazin-1-ylethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O.ClH/c15-12(14-8-6-13-7-9-14)10-11-4-2-1-3-5-11;/h1-5,13H,6-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZFZUNOXEDDALC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)CC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502653-18-1 | |

| Record name | 2-phenyl-1-(piperazin-1-yl)ethan-1-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Phenyl-1-(piperazin-1-yl)ethanone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive and in-depth protocol for the synthesis of 2-Phenyl-1-(piperazin-1-yl)ethanone hydrochloride, a key intermediate in the development of various pharmaceutically active compounds. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development. The guide delves into the underlying chemical principles, offers a detailed step-by-step synthesis protocol, and addresses critical aspects of reaction optimization and product characterization. By explaining the causality behind experimental choices and grounding the protocol in established chemical literature, this guide aims to provide a robust and reproducible methodology.

Introduction and Significance

Piperazine and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in a wide array of biologically active compounds.[1] The piperazine nucleus offers a versatile platform for structural modification, enabling the fine-tuning of pharmacological properties. 2-Phenyl-1-(piperazin-1-yl)ethanone, in particular, serves as a crucial building block for the synthesis of various therapeutic agents, including those with antihistaminic, anticancer, and antimicrobial properties.[1][2] Its hydrochloride salt form often provides improved stability and handling characteristics, making it a preferred intermediate in multi-step synthetic routes.

The synthesis of this compound typically involves the nucleophilic substitution reaction between an α-haloketone and piperazine. Understanding the reactivity of α-haloketones and the nucleophilic nature of amines is paramount to achieving a high-yield, high-purity synthesis.[3][4] This guide will focus on a well-established and reliable method utilizing 2-bromo-1-phenylethanone and piperazine.

Mechanistic Insights: The Chemistry of α-Haloketone Alkylation

The core of this synthesis is a nucleophilic substitution reaction. Specifically, it is the N-alkylation of piperazine with an α-haloketone, 2-bromo-1-phenylethanone (also known as phenacyl bromide).

Reactivity of α-Haloketones

α-Haloketones are potent alkylating agents due to the presence of two electron-withdrawing groups: the carbonyl group and the halogen atom.[5] The inductive effect of the carbonyl group significantly enhances the polarity of the carbon-halogen bond, rendering the α-carbon highly electrophilic and susceptible to nucleophilic attack.[3] This increased reactivity is a key factor in the successful alkylation of amines like piperazine.

Nucleophilic Attack by Piperazine

Piperazine, a cyclic diamine, acts as the nucleophile in this reaction. The lone pair of electrons on one of the nitrogen atoms attacks the electron-deficient α-carbon of 2-bromo-1-phenylethanone. This attack proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism, where the bond formation between the nitrogen and the carbon occurs simultaneously with the cleavage of the carbon-bromine bond.[6]

Reaction Pathway Diagram

The following diagram illustrates the nucleophilic substitution reaction between 2-bromo-1-phenylethanone and piperazine to form the free base of the target compound.

Caption: Nucleophilic substitution pathway.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 2-Bromo-1-phenylethanone | 199.04 | 10.0 g | 0.0502 | Purity ≥ 98% |

| Piperazine (anhydrous) | 86.14 | 21.6 g | 0.251 | Use a significant excess to minimize bis-alkylation.[7] |

| Dichloromethane (DCM) | - | 200 mL | - | Anhydrous, reaction solvent. |

| Triethylamine (TEA) | 101.19 | 7.0 mL | 0.0502 | Acts as a base to neutralize HBr. |

| Hydrochloric Acid (HCl) | - | As needed | - | For hydrochloride salt formation. |

| Diethyl Ether | - | As needed | - | For precipitation of the hydrochloride salt. |

| Sodium Sulfate (anhydrous) | - | As needed | - | For drying the organic phase. |

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperazine (21.6 g, 0.251 mol) in anhydrous dichloromethane (150 mL). Stir the mixture until the piperazine is fully dissolved.

-

Addition of Reactant: In a separate beaker, dissolve 2-bromo-1-phenylethanone (10.0 g, 0.0502 mol) in anhydrous dichloromethane (50 mL).

-

Initiation of Reaction: Slowly add the 2-bromo-1-phenylethanone solution to the stirring piperazine solution at room temperature over a period of 30 minutes. An exothermic reaction may be observed.

-

Addition of Base: After the addition is complete, add triethylamine (7.0 mL, 0.0502 mol) to the reaction mixture.

-

Reaction Progression: Heat the reaction mixture to reflux (approximately 40°C for DCM) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (2-bromo-1-phenylethanone) is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the triethylamine hydrobromide salt that has precipitated.

-

Wash the filtrate with water (2 x 100 mL) in a separatory funnel to remove excess piperazine and its salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude free base of 2-phenyl-1-(piperazin-1-yl)ethanone as an oil or a semi-solid.

-

-

Formation of Hydrochloride Salt:

-

Dissolve the crude free base in a minimal amount of diethyl ether.

-

Slowly add a solution of hydrochloric acid in diethyl ether (or bubble HCl gas through the solution) with stirring until precipitation is complete.

-

Collect the white precipitate by vacuum filtration.

-

Wash the solid with cold diethyl ether.

-

Dry the product under vacuum to yield this compound.

-

Experimental Workflow Diagram

Caption: Experimental workflow for synthesis.

Optimization and Troubleshooting

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Yield | Incomplete reaction. | Ensure the reaction is monitored by TLC and allowed to proceed to completion. Increase reflux time if necessary. |

| Loss of product during work-up. | Ensure complete extraction into the organic phase. Minimize the amount of solvent used for recrystallization. | |

| Formation of Bis-Alkylated Impurity | Insufficient excess of piperazine. | A significant side reaction is the formation of 1,4-bis(phenacyl)piperazine. To minimize this, a large molar excess (at least 4-5 equivalents) of piperazine should be used.[7] |

| Product is an Oil and Difficult to Solidify | Residual solvent or impurities. | Ensure the crude product is thoroughly dried under vacuum. Purify the free base by column chromatography before salt formation if necessary. |

| Discolored Product | Impurities from starting materials or side reactions. | Use high-purity starting materials. Consider recrystallization of the final product from a suitable solvent system (e.g., ethanol/ether). |

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR are essential for structural elucidation. The spectra should be consistent with the expected chemical shifts and splitting patterns for the target compound.[8][9]

-

Mass Spectrometry (MS): Provides information about the molecular weight of the compound, confirming the correct mass for the protonated molecule.[8]

-

Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the carbonyl group (C=O) and N-H stretches (from the hydrochloride salt).

-

Melting Point (MP): A sharp melting point range indicates high purity.

Conclusion

The synthesis of this compound via the nucleophilic substitution of 2-bromo-1-phenylethanone with piperazine is a robust and efficient method. By understanding the underlying reaction mechanism and carefully controlling the reaction conditions, particularly the molar ratio of the reactants, researchers can achieve high yields of the desired product. Proper work-up and purification are crucial for obtaining a high-purity compound suitable for further use in drug discovery and development. This guide provides the necessary technical details and theoretical background to enable researchers to successfully perform this synthesis.

References

-

The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. National Institutes of Health (NIH). Available from: [Link]

-

α-Halo ketone. Wikipedia. Available from: [Link]

-

What is the mechanism of nucleophilic substitution and how does it relate to amines?. Quora. Available from: [Link]

- Preparation method of N-phenyl piperazine. Google Patents.

- A kind of preparation method of N-phenylpiperazine. Google Patents.

-

Preparation of 2-bromo-1-(4-(substituted sulfonyl)piperazin-1-yl)ethanone (4a-c) Reagents and conditions: a) NaN 3 , H 2 O, 80°. b) Et 3 N, ethanol, reflux, 4 h. ResearchGate. Available from: [Link]

-

Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. University of California, Riverside. Available from: [Link]

-

Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. Available from: [Link]

-

Synthesis and characterization of a series of phenyl piperazine based ligands. ResearchGate. Available from: [Link]

- 1-[2-(Phenylmethyl)phenyl]-piperazine compounds, a process for preparing them and pharmaceutical compostions containing them. Google Patents.

-

2-Bromo-1-phenylethanone (also known as 2-bromoacetophenone) (200 mg, 1 mmol), 3. Chegg. Available from: [Link]

-

Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Asian Journal of Chemistry. Available from: [Link]

-

Synthesis and Characterization of a Series of 1-Aryl-4-[Aryldiazenyl]-piperazines. Part II. 1-Aryl-4-(2-Aryl-1-Diazenyl)-piperazines with Fluoro-, chloro-, Methyl-, Cyano- and Acetyl Substituents in The 1-Aryl Group. ResearchGate. Available from: [Link]

-

SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology. Available from: [Link]

-

Proposed mechanism for the 2-bromo-1-phenylethanone dehalogenation reaction mediated by m-TPEWP5 G-EsY nanoassembly as a photocatalyst. ResearchGate. Available from: [Link]

-

Piperazine hydrochloride patented technology retrieval search results. Patsnap. Available from: [Link]

-

Piperazine synthesis. Organic Chemistry Portal. Available from: [Link]

-

Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono. National Institutes of Health (NIH). Available from: [Link]

-

The reactivity of 2-bromo-1-phenylethanone (phenacyl bromide) toward nucleophilic species. Royal Society of Chemistry. Available from: [Link]

-

1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Molbank. Available from: [Link]

-

1-(Piperazin-1-yl)ethanone hydrochloride. PubChem. Available from: [Link]

- Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride. Google Patents.

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available from: [Link]

- Synthetic method of piperazidines drug intermediate. Google Patents.

- Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride. Google Patents.

-

Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. PubMed Central. Available from: [Link]

-

1-(2-(Phenylamino)phenyl)ethanone. PubChem. Available from: [Link]

-

Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. PubMed. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. asianpubs.org [asianpubs.org]

- 3. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tutorchase.com [tutorchase.com]

- 5. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 6. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 7. benchchem.com [benchchem.com]

- 8. Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 2-Phenyl-1-(piperazin-1-yl)ethanone Hydrochloride

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties of 2-Phenyl-1-(piperazin-1-yl)ethanone Hydrochloride (HCl), a piperazine derivative of interest to researchers and professionals in drug development. Due to a notable scarcity of experimentally determined data for the hydrochloride salt in publicly accessible literature, this guide adopts a multi-faceted approach. It combines available information on the free base, 2-Phenyl-1-(piperazin-1-yl)ethanone, with established principles of salt formation and physicochemical property prediction. Furthermore, it furnishes detailed, field-proven experimental protocols to empower researchers to determine these properties in their own laboratories. This document is structured to serve as a practical and scientifically grounded resource, emphasizing causality behind experimental choices and ensuring the trustworthiness of the presented methodologies.

Introduction and Chemical Identity

2-Phenyl-1-(piperazin-1-yl)ethanone and its hydrochloride salt are members of the broader class of piperazine derivatives. Piperazine-containing compounds are of significant interest in medicinal chemistry due to their versatile biological activities, which include but are not limited to anthelmintic, anti-inflammatory, antimicrobial, and anticonvulsant properties. The piperazine moiety is a common pharmacophore in drug design, valued for its ability to improve the aqueous solubility and bioavailability of drug candidates.

The hydrochloride salt of 2-Phenyl-1-(piperazin-1-yl)ethanone is often the preferred form for pharmaceutical development due to its potential for improved stability, crystallinity, and solubility compared to the free base. This guide will focus on the physicochemical characteristics of this salt, providing a foundational understanding for its handling, formulation, and analysis.

Chemical Structure:

Figure 1: Chemical Identity of 2-Phenyl-1-(piperazin-1-yl)ethanone HCl.

Synthesis and Salt Formation

A robust understanding of the synthesis of 2-Phenyl-1-(piperazin-1-yl)ethanone and its subsequent conversion to the hydrochloride salt is crucial for ensuring the purity and quality of the material.

Synthesis of 2-Phenyl-1-(piperazin-1-yl)ethanone (Free Base)

The synthesis of the free base typically involves the nucleophilic substitution reaction between a 2-haloacetophenone (e.g., 2-bromoacetophenone or 2-chloroacetophenone) and piperazine.

Figure 2: General Synthesis Scheme for the Free Base.

Experimental Protocol: Synthesis of 2-Phenyl-1-(piperazin-1-yl)ethanone

This protocol is a generalized procedure based on common synthetic routes for similar compounds. Optimization may be required.

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel.

-

Reagents: Dissolve piperazine (a molar excess is often used to minimize bis-alkylation) in a suitable aprotic polar solvent such as dichloromethane (DCM) or acetonitrile.[1]

-

Addition: Slowly add a solution of 2-haloacetophenone in the same solvent to the piperazine solution at room temperature. The reaction is typically exothermic.

-

Reaction: Stir the mixture at a controlled temperature, generally between 25-60°C, until the reaction is complete (monitored by TLC or LC-MS).[1]

-

Work-up:

-

Filter the reaction mixture to remove the piperazine dihydrohalide byproduct.

-

Wash the filtrate with water to remove any remaining water-soluble impurities.

-

Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Formation of the Hydrochloride Salt

The hydrochloride salt is typically prepared by treating the free base with hydrochloric acid in a suitable solvent.

Figure 3: Hydrochloride Salt Formation Workflow.

Experimental Protocol: Preparation of 2-Phenyl-1-(piperazin-1-yl)ethanone HCl

-

Dissolution: Dissolve the purified free base in a suitable organic solvent, such as ethanol or isopropanol.

-

Acidification: Slowly add a solution of hydrochloric acid in the same solvent (or a compatible one, like ethanolic HCl) to the free base solution with stirring. The addition is typically done at room temperature or slightly below.

-

Precipitation: The hydrochloride salt will usually precipitate out of the solution. The mixture can be cooled in an ice bath to maximize precipitation.

-

Isolation: Collect the solid product by vacuum filtration.

-

Washing: Wash the collected solid with a small amount of the cold solvent to remove any residual impurities.

-

Drying: Dry the product under vacuum to a constant weight.

Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of 2-Phenyl-1-(piperazin-1-yl)ethanone and its hydrochloride salt. It is important to note that properties for the HCl salt are largely predicted and should be experimentally verified.

| Property | 2-Phenyl-1-(piperazin-1-yl)ethanone (Free Base) | 2-Phenyl-1-(piperazin-1-yl)ethanone HCl |

| Physical State | Solid (Predicted) | Solid (Predicted) |

| Melting Point | Not reported | Not reported (predicted to be higher than the free base) |

| Boiling Point | Not reported | Not applicable (decomposes) |

| Solubility | Soluble in organic solvents like DCM, acetonitrile.[1] | Freely soluble in water (predicted based on piperazine's properties) |

| pKa | Not reported | Predicted pKa of the protonated piperazine nitrogen is ~8-9 (based on similar structures) |

| LogP | Not reported | Predicted to be lower than the free base |

Note on Predicted Values: The predicted values are derived from computational models and the properties of analogous compounds. These are provided for guidance and should be confirmed through experimental determination. Software such as ACD/PhysChem Suite or similar platforms can be used for in-silico prediction of these properties.[2][3][]

Experimental Determination of Physicochemical Properties

The following protocols outline standard methods for the experimental determination of key physicochemical properties.

Melting Point Determination

Protocol:

-

Sample Preparation: Finely powder the dry crystalline sample.

-

Capillary Loading: Pack a small amount of the powder into a capillary tube to a depth of 2-3 mm.

-

Measurement: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat the sample at a rate of 10-20 °C/min initially, then slow to 1-2 °C/min when the temperature is within 20 °C of the expected melting point.

-

Observation: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.

Solubility Determination

Protocol (Shake-Flask Method):

-

Sample Preparation: Add an excess amount of the compound to a known volume of the solvent (e.g., water, ethanol, buffer of a specific pH) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

-

Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical method, such as HPLC-UV.

pKa Determination

Protocol (Potentiometric Titration):

-

Solution Preparation: Prepare a solution of the compound in water or a co-solvent system at a known concentration.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), while monitoring the pH with a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the titration curve or by analyzing the pH at the half-equivalence point. For piperazine derivatives, two pKa values may be observed.[5]

Analytical Characterization

A suite of analytical techniques is essential for confirming the identity, purity, and structure of 2-Phenyl-1-(piperazin-1-yl)ethanone HCl.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of non-volatile compounds like the target molecule.

Protocol (General HPLC-UV Method):

-

Instrumentation: An HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column is a common starting point.

-

Mobile Phase: A gradient of acetonitrile and water (with an additive like formic acid or trifluoroacetic acid to improve peak shape) is typically effective.

-

Detection: The phenyl and ketone moieties should provide sufficient UV absorbance for detection (e.g., at 254 nm).

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

-

Analysis: Inject the sample and analyze the resulting chromatogram for the main peak and any impurities.

Note: For trace analysis, derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed to enhance UV activity, especially for the piperazine moiety itself.[6][7][8]

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. The ¹H NMR spectrum would be expected to show signals for the phenyl protons, the methylene protons adjacent to the ketone and the piperazine ring, and the protons on the piperazine ring.

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the C=O stretch of the ketone, C-N stretching of the amine, and aromatic C-H and C=C stretching.

-

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern, confirming the molecular formula.

Stability

The chemical stability of piperazine derivatives is a critical parameter, influencing storage conditions and shelf-life. Potential degradation pathways include hydrolysis and oxidation.

General Stability Considerations:

-

Hydrolysis: The amide bond in the ethanone moiety could be susceptible to hydrolysis under strongly acidic or basic conditions.

-

Oxidation: The piperazine ring can be susceptible to oxidation.

-

Storage: It is recommended to store the compound in a cool, dry, and dark place in a tightly sealed container under an inert atmosphere.[9]

Safety and Handling

Based on the general safety data for piperazine and its derivatives, 2-Phenyl-1-(piperazin-1-yl)ethanone HCl should be handled with care.

-

Hazards: Piperazine compounds can cause skin and eye irritation or burns, and may cause allergic skin or respiratory reactions.[10][11][12][13]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood.

-

First Aid: In case of contact, flush the affected area with copious amounts of water and seek medical attention.

Conclusion

While specific, experimentally-derived physicochemical data for 2-Phenyl-1-(piperazin-1-yl)ethanone HCl is limited, this guide provides a robust framework for researchers and drug development professionals. By combining information on the free base, predictive methods, and detailed experimental protocols, this document serves as a comprehensive resource for the synthesis, characterization, and handling of this compound. The provided methodologies are designed to be self-validating, ensuring scientific integrity and empowering researchers to generate the necessary data for their specific applications.

References

- Benchchem. (2025).

- ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite.

- Journal of Chemical and Pharmaceutical Research. (n.d.).

- CD ComputaBio. (n.d.). Rapid Prediction of the Physicochemical Properties of Molecules.

- NTU Journal of Pure Sciences. (2022).

- UNODC. (n.d.).

- ResearchGate. (2025).

- Bide Pharmatech. (n.d.). CAS:502653-18-1, 2-苯基-1-(哌嗪 - 毕得医药.

- BOC Sciences. (n.d.). Physicochemical Property Prediction.

- BLDpharm. (n.d.). 502653-18-1|this compound.

- Optibrium. (n.d.). Small Molecule Optimisation.

- TargetMol. (n.d.).

- Key Organics. (n.d.).

- Benchchem. (2025). Technical Support Center: Synthesis of 2-Phenyl-1-(piperazin-1-yl)ethanone.

- arXiv. (2025). A Machine Learning Pipeline for Molecular Property Prediction using ChemXploreML.

- Sigma-Aldrich. (2025).

- Biosynth. (2023).

- AK Scientific, Inc. (n.d.).

- Fisher Scientific. (2010).

- TCI Chemicals. (2025).

- Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES.

- Parchem. (n.d.). 2-(3-methoxyphenyl)-1-piperazin-1-yl-ethanone;hydrochloride.

- ChemicalBook. (n.d.). 1-phenyl-2-(piperazin-1-yl)ethanone synthesis.

- BLDpharm. (n.d.). 67199-13-7|2,2-Diphenyl-1-(piperazin-1-yl)ethanone.

- National Center for Biotechnology Information. (n.d.). 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone.

- National Center for Biotechnology Information. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.

- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.

- Sigma-Aldrich. (n.d.). 2-Morpholino-1-(piperazin-1-yl)ethanone | 436852-06-1.

- University of Regina. (n.d.).

- Google Patents. (n.d.). WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.

- CAS Common Chemistry. (n.d.). (E)-11-Tetradecen-1-ol.

- National Center for Biotechnology Information. (n.d.). Sulfonic acids, C10-18-alkane, Ph esters.

- Supporting Information. (n.d.).

- ChemicalBook. (n.d.). 2-Phenylpiperazine(5271-26-1) 1H NMR spectrum.

- ChemicalBook. (n.d.). 1-Phenylpiperazine(92-54-6) 1H NMR spectrum.

- ResearchGate. (n.d.). 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone.

- ResearchGate. (2025). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one.

Sources

- 1. benchchem.com [benchchem.com]

- 2. acdlabs.com [acdlabs.com]

- 3. Physicochemical Properties Prediction - CD ComputaBio [cadd.computabio.com]

- 5. uregina.ca [uregina.ca]

- 6. benchchem.com [benchchem.com]

- 7. jocpr.com [jocpr.com]

- 8. researchgate.net [researchgate.net]

- 9. 2-Morpholino-1-(piperazin-1-yl)ethanone | 436852-06-1 [sigmaaldrich.com]

- 10. biosynth.com [biosynth.com]

- 11. aksci.com [aksci.com]

- 12. fishersci.com [fishersci.com]

- 13. tcichemicals.com [tcichemicals.com]

2-Phenyl-1-(piperazin-1-yl)ethanone hydrochloride CAS number 502653-18-1

An In-depth Technical Guide to 2-Phenyl-1-(piperazin-1-yl)ethanone hydrochloride (CAS 502653-18-1)

Authored by: A Senior Application Scientist

Foreword

In the landscape of modern drug discovery and medicinal chemistry, the exploration of novel molecular scaffolds is paramount. Among these, the piperazine moiety stands out as a privileged structure, integral to a wide array of clinically significant therapeutics.[1][2] This guide provides a detailed technical overview of this compound (CAS No. 502653-18-1), a compound of interest for its potential as a versatile building block in the synthesis of complex bioactive molecules. While the toxicological and detailed physicochemical properties of this specific compound have not been exhaustively investigated, this document synthesizes the available information and provides expert insights into its handling, characterization, and potential applications.[3]

Compound Identity and Physicochemical Properties

This compound is a fragment molecule that serves as a foundational scaffold for molecular linking, expansion, and modification in drug discovery and synthesis.[4] Its chemical structure features a phenyl group attached to an ethanone core, which is in turn linked to a piperazine ring. The hydrochloride salt form generally enhances solubility in aqueous media, a desirable characteristic for many experimental and developmental applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 502653-18-1 | [4] |

| Molecular Formula | C12H17ClN2O | [4] |

| Molecular Weight | 240.73 g/mol | [4] |

| Appearance | Solid | [4] |

| Number of Heavy Atoms | 16 | [5] |

| Number of Aromatic Heavy Atoms | 6 | [5] |

| Fraction Csp3 | 0.42 | [5] |

| Number of Rotatable Bonds | 3 | [5] |

| Number of H-bond Acceptors | 2 | [5] |

| Number of H-bond Donors | 2 | |

| Molar Refractivity | 65.68 ± 0.3 cm³ | |

| Polarizability | 25.0 ± 0.5 10-24cm³ |

Synthesis and Purification: A Mechanistic Perspective

While specific, peer-reviewed synthetic procedures for this compound are not extensively documented in publicly available literature, a rational and efficient synthesis can be devised based on established principles of organic chemistry. The most logical approach involves the acylation of piperazine with a suitable phenylacetyl derivative.

Proposed Synthetic Pathway

A plausible and commonly employed method for the synthesis of the free base, 2-Phenyl-1-(piperazin-1-yl)ethanone, is the Schotten-Baumann reaction between piperazine and phenylacetyl chloride.[6] The subsequent treatment with hydrochloric acid affords the target hydrochloride salt.

Causality of Experimental Choices:

-

Choice of Reactants: Phenylacetyl chloride is a readily available and highly reactive acylating agent. Piperazine, with its two secondary amine groups, serves as the nucleophile. A large excess of piperazine can be used to favor mono-acylation and minimize the formation of the di-acylated byproduct.

-

Solvent Selection: An inert aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is ideal to prevent side reactions with the solvent.

-

Temperature Control: The reaction is typically carried out at a low temperature (0 °C) to control the exothermicity of the acylation and to minimize side reactions.

-

Purification Strategy: Purification of the free base can be achieved through column chromatography on silica gel. The final hydrochloride salt is then precipitated by the addition of ethereal HCl or by bubbling HCl gas through a solution of the free base.

Step-by-Step Experimental Protocol (Representative)

-

Reaction Setup: A solution of piperazine (4 equivalents) in anhydrous dichloromethane (DCM) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

-

Acylation: Phenylacetyl chloride (1 equivalent) dissolved in anhydrous DCM is added dropwise to the cooled piperazine solution over 30 minutes.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the phenylacetyl chloride is consumed.

-

Workup: The reaction mixture is washed with water to remove excess piperazine and piperazine hydrochloride. The organic layer is then dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in DCM).

-

Salt Formation: The purified free base is dissolved in a minimal amount of anhydrous diethyl ether, and a solution of HCl in diethyl ether is added dropwise until precipitation is complete.

-

Isolation: The resulting white precipitate of this compound is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Analytical Characterization for Quality Assurance

To ensure the identity, purity, and integrity of the synthesized compound, a battery of analytical techniques should be employed.

Spectroscopic and Chromatographic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The ¹H NMR spectrum is expected to show characteristic signals for the phenyl protons, the methylene protons adjacent to the carbonyl and the phenyl ring, and the protons of the piperazine ring.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecular ion, confirming the elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy will reveal the presence of key functional groups, such as the carbonyl (C=O) stretch of the amide and the N-H stretch of the piperazinium hydrochloride.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of the compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like trifluoroacetic acid) is a common starting point.

Detailed Protocol: HPLC Purity Assessment

-

System: An HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: A 1 mg/mL solution of the compound in the initial mobile phase composition.

Analytical Workflow Diagram

Caption: Workflow for analytical characterization and quality control.

Potential Applications and Future Research Directions

The true value of this compound lies in its potential as a precursor for more complex molecules. The piperazine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and antihistaminic properties.[1][7]

A Scaffold for Drug Discovery

This compound provides a structural basis and a research tool for the design and screening of novel drug candidates.[4] The secondary amine of the piperazine ring offers a reactive handle for further functionalization, allowing for the exploration of a vast chemical space. For instance, it can be a key intermediate in the synthesis of compounds targeting G-protein coupled receptors (GPCRs), ion channels, and enzymes.

Signaling Pathway Hypothesis

Given the prevalence of the piperazine moiety in centrally acting agents, it is plausible that derivatives of this compound could be designed to interact with neurotransmitter systems. For example, modifications to the phenyl ring and the piperazine nitrogen could lead to compounds with affinity for dopamine or serotonin receptors.

Caption: Hypothetical interaction of a derivative with a GPCR signaling pathway.

Safety and Handling

As the toxicological properties of this compound have not been fully investigated, it should be handled with the standard precautions for a research chemical.[3]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

References

-

Biological Activities of Piperazine Derivatives: A Comprehensive Review. Preprints.org. [Link]

-

Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach. The Journal of Organic Chemistry. [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]

-

1-(Piperazin-1-yl)ethanone hydrochloride. PubChem. [Link]

- Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates.

-

PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. ResearchGate. [Link]

-

A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. [Link]

-

Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. PubMed. [Link]

-

Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]

-

1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone. National Center for Biotechnology Information. [Link]

-

Analytical Techniques in Pharmaceutical and Biomedical Analysis. MDPI. [Link]

-

An Update on Clinically Advanced PROTAC Degraders and Their Synthesis. MDPI. [Link]

-

5-Acetyloxypent-4-yne-1-sulfonate. PubChem. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. keyorganics.net [keyorganics.net]

- 4. targetmol.com [targetmol.com]

- 5. CAS:502653-18-1, 2-苯基-1-(哌嗪-1-基)乙酮盐酸盐-毕得医药 [bidepharm.com]

- 6. 1-phenyl-2-(piperazin-1-yl)ethanone synthesis - chemicalbook [chemicalbook.com]

- 7. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

The N-Acyl Piperazine Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide on Mechanisms of Action for Researchers, Scientists, and Drug Development Professionals

The N-acyl piperazine moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a multitude of biologically active compounds.[1][2][3] Its unique physicochemical properties, including structural rigidity, potential for hydrogen bonding, and the ability to modulate polarity, contribute to favorable pharmacokinetic profiles like enhanced aqueous solubility and oral bioavailability.[2][3] This guide provides a comprehensive exploration of the diverse mechanisms of action exhibited by N-acyl piperazine derivatives, offering field-proven insights for professionals engaged in drug discovery and development.

Introduction to the N-Acyl Piperazine Core

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, serves as a versatile scaffold.[4][5] Acylation of one of the nitrogen atoms introduces a carbonyl group, creating the N-acyl piperazine structure. This modification is not merely a synthetic handle; it fundamentally influences the molecule's conformational behavior and its interaction with biological targets. The hindered rotation around the amide bond can lead to the existence of distinct rotamers, a factor that can be critical for receptor binding and subsequent biological activity.[1] The second nitrogen atom provides a point for further substitution, allowing for the creation of extensive libraries of compounds with diverse pharmacological profiles.[5][6]

Diverse Mechanisms of Action: A Target-Based Exploration

N-acyl piperazine derivatives have demonstrated a remarkable ability to interact with a wide range of biological targets, leading to their development as therapeutics for various diseases. This section will delve into the specific mechanisms of action for key classes of these compounds.

Covalent Inhibition of Fatty Acid Amide Hydrolase (FAAH)

Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase responsible for the degradation of endogenous fatty acid amides, including the endocannabinoid anandamide.[7][8] Inhibition of FAAH elevates the levels of these signaling lipids, producing analgesic, anti-inflammatory, and anxiolytic effects.[7][9]

Certain N-acyl piperazine derivatives, particularly those incorporating a urea functionality, act as potent and selective covalent inhibitors of FAAH.[7][8][10]

Mechanism of Covalent Modification:

The inhibitory mechanism involves the covalent carbamylation of the catalytic serine residue (Ser241) within the FAAH active site.[8][9][10] The catalytic triad of FAAH, composed of Ser241, Ser217, and Lys142, facilitates this process.[7][8]

-

Binding and Conformational Change: The inhibitor binds to the FAAH active site, with the heterocyclic piperazine or piperidine moiety occupying the acyl chain binding channel.[7] This binding is thought to induce a conformational change in the urea group of the inhibitor, which decreases its hydrolytic stability.[8]

-

Nucleophilic Attack: The activated Ser241 nucleophile attacks the carbonyl carbon of the urea.

-

Covalent Adduct Formation: This attack leads to the formation of a stable carbamoyl-enzyme intermediate, effectively inactivating the enzyme.[7][8] The leaving group, often an aromatic amine, is subsequently released.[11]

Experimental Protocol: Determining FAAH Inhibition (kinact/Ki)

A continuous enzyme-coupled assay is a robust method to determine the potency of irreversible inhibitors.

Materials:

-

Purified recombinant human FAAH

-

FAAH substrate (e.g., arachidonoyl-p-nitroanilide)

-

Coupling enzyme (e.g., p-nitrophenol-specific phosphatase)

-

N-acyl piperazine inhibitor stock solution (in DMSO)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 9.0, 0.1% Triton X-100)

-

96-well microplate reader

Procedure:

-

Prepare serial dilutions of the N-acyl piperazine inhibitor in assay buffer.

-

Add a fixed concentration of FAAH to each well of a 96-well plate.

-

Add the inhibitor dilutions to the wells and pre-incubate for various time points (e.g., 0, 5, 10, 20, 30 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the FAAH substrate and the coupling enzyme.

-

Monitor the increase in absorbance at the appropriate wavelength for the product of the coupled reaction in real-time.

-

Calculate the initial reaction rates for each inhibitor concentration and pre-incubation time.

-

Plot the natural logarithm of the percentage of remaining enzyme activity versus the pre-incubation time to determine the pseudo-first-order rate constant (kobs) for each inhibitor concentration.

-

Plot kobs versus the inhibitor concentration. The slope of this line represents the second-order rate constant (kinact/Ki), a measure of the inhibitor's potency.[10]

| Compound | Target | kinact/Ki (M-1s-1) | Selectivity |

| PF-3845 | hFAAH | ~18,000 | Highly selective over other serine hydrolases |

| PF-750 | hFAAH | ~900 | Highly selective over other serine hydrolases[8] |

Modulation of Cannabinoid Receptors (CB1 and CB2)

The endocannabinoid system, primarily composed of the CB1 and CB2 receptors, is a key regulator of numerous physiological processes. N-acyl piperazine derivatives have been developed as both antagonists and allosteric modulators of these receptors.

CB1 Receptor Antagonism:

CB1 receptor antagonists have been explored for the treatment of obesity and related metabolic disorders.[12] Certain N-acyl piperazine derivatives, particularly those with a 1-benzhydrylpiperazine scaffold, have shown potent CB1 receptor binding affinity.[12]

Mechanism of Action: These compounds act as competitive antagonists or inverse agonists at the CB1 receptor. They bind to the orthosteric site, the same site as the endogenous ligand anandamide, but do not activate the receptor. In the case of inverse agonists, they can also reduce the basal signaling activity of the receptor.[13] This blockade of CB1 signaling in the central nervous system and peripheral tissues can lead to reduced food intake and weight loss.

Allosteric Modulation of CB1 Receptors:

Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site. They can either enhance (positive allosteric modulators, PAMs) or inhibit (negative allosteric modulators, NAMs) the effects of the orthosteric ligand.[14] This approach offers the potential for a more nuanced modulation of receptor activity with a potentially improved side-effect profile.[14] Some N-acyl piperazine-related structures have been investigated for their allosteric modulatory effects on the CB1 receptor.[13]

Experimental Protocol: Radioligand Binding Assay for CB1 Receptor Affinity

This assay quantifies the ability of a test compound to displace a radiolabeled ligand from the receptor.

Materials:

-

Membrane preparations from cells expressing the human CB1 receptor

-

Radiolabeled CB1 antagonist (e.g., [³H]SR141716A)

-

N-acyl piperazine test compound

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Prepare serial dilutions of the N-acyl piperazine test compound.

-

In a 96-well plate, combine the cell membrane preparation, the radiolabeled antagonist at a concentration near its Kd, and the test compound dilutions.

-

Incubate the mixture at 30°C for 60 minutes to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled known CB1 ligand.

-

Calculate the specific binding at each test compound concentration and determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

-

Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

| Compound Class | Target Receptor | Typical Ki Range |

| Benzhydryl Piperazine Ureas | CB1 | < 100 nM[12] |

| 2,4,6-Trisubstituted 1,3,5-Triazines | CB2 | Variable, dependent on substituents[15] |

Antipsychotic Activity through Dopamine and Serotonin Receptor Modulation

Many atypical antipsychotic drugs owe their efficacy to a complex pharmacology that involves the modulation of multiple neurotransmitter receptors, particularly dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors.[16][17][18] The N-arylpiperazine moiety is a common structural feature in many of these agents.[19][20][21]

Mechanism of Action:

Atypical antipsychotics typically exhibit a combination of D2 receptor antagonism and 5-HT2A receptor antagonism or inverse agonism.[18] Many also possess 5-HT1A receptor partial agonism.

-

D2 Receptor Antagonism: Blockade of D2 receptors in the mesolimbic pathway is believed to be responsible for the reduction of positive symptoms of schizophrenia (e.g., hallucinations, delusions).

-

5-HT2A Receptor Antagonism: This action is thought to mitigate the extrapyramidal side effects associated with D2 blockade and may also contribute to efficacy against negative symptoms and cognitive deficits.[18]

-

5-HT1A Receptor Partial Agonism: This can also contribute to a lower risk of extrapyramidal symptoms and may have anxiolytic and antidepressant effects.[17]

The precise balance of these receptor activities is crucial for achieving an optimal therapeutic profile with minimal side effects.[16]

Emerging Mechanisms and Future Directions

The versatility of the N-acyl piperazine scaffold continues to be explored, with research uncovering novel mechanisms of action.

-

Anticancer Activity: N-arylpiperazine derivatives are being investigated as anticancer agents, with some compounds showing the ability to induce cell cycle arrest and apoptosis in cancer cells.[2][19] Mechanisms include the inhibition of tubulin polymerization and modulation of key signaling pathways like PI3K/Akt.[2][19]

-

Antimicrobial Activity: Various N-substituted piperazine derivatives have demonstrated significant antibacterial activity against a range of pathogens.[22][23]

-

Excitatory Amino Acid Transporter (EAAT) Inhibition: N-acyl-N-phenylpiperazines have been identified as inhibitors of EAATs, which could have therapeutic potential in neurological disorders characterized by excitotoxicity.[24]

Conclusion

The N-acyl piperazine core is a testament to the power of privileged structures in drug discovery. Its derivatives have yielded a rich and diverse pharmacology, from the covalent inactivation of enzymes like FAAH to the nuanced modulation of G-protein coupled receptors central to neuropsychiatric disorders. The continued exploration of this versatile scaffold, guided by a deep understanding of its structure-activity relationships and mechanisms of action, promises to deliver the next generation of innovative therapeutics. This guide serves as a foundational resource for scientists and researchers dedicated to harnessing the full potential of N-acyl piperazine derivatives in addressing unmet medical needs.

References

- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.

- Structure-activity-relationship study of N-acyl-N-phenylpiperazines as potential inhibitors of the Excitatory Amino Acid Transporters (EAATs): improving the potency of a micromolar screening Hit is not truism. PubMed Central.

- Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI.

- Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas. PubMed Central.

- The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). PubMed Central.

- Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine deriv

- Design, synthesis and biological evaluation of piperazine analogues as CB1 cannabinoid receptor ligands. PubMed.

- Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine deriv

- DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.

- Piperazine derivatives with central pharmacological activity used as therapeutic tools.

- Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)

- NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing.

- A general and convenient synthesis of N-aryl piperazines.

- Coumarin-piperazine derivatives as biologically active compounds. PubMed Central.

- Benzothiophene piperazine and piperidine urea inhibitors of fatty acid amide hydrolase (FAAH). PubMed Central.

- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central.

- Exploring the Biological Activity of Novel Piperazine Deriv

- Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives.

- Piperazine. Wikipedia.

- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz

- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives.

- The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Unknown Source.

- Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. PubMed Central.

- The Role of 1-Acetylpiperazine in Drug Development & Discovery. Unknown Source.

- N-aryl-N'-benzylpiperazines as potential antipsychotic agents. PubMed.

- Discovery and molecular basis of potent noncovalent inhibitors of f

- SYNTHESIS AND PHARMACOLOGICAL STUDY OF NEW PIPERAZINE DERIV

- Biological Activities of Piperazine Derivatives: A Comprehensive Review. Unknown Source.

- Cannabinoid Receptor 2 Signalling Bias Elicited by 2,4,6-Trisubstituted 1,3,5-Triazines. Unknown Source.

- Atypical antipsychotic agents: patterns of activity in a series of 3-substituted 2-pyridinyl-1-piperazine deriv

- 3-Benzisothiazolylpiperazine derivatives as potential

- N-acyl-dopamines: novel synthetic CB(1) cannabinoid-receptor ligands and inhibitors of anandamide inactivation with cannabimimetic activity in vitro and in vivo. Unknown Source.

- Modulation of Cannabinoid Receptor Activity by Allosteric Modulators, Inverse Agonists and Receptor Binding Partners. Digital Commons @ UConn.

- Allosteric Modulators of the CB1 Cannabinoid Receptor: A Structural Upd

- Novel piperazine and piperidine compounds for schizophrenia. Unknown Source.

- The Role of Piperazine Derivatives in Drug Discovery. Unknown Source.

- Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed.

Sources

- 1. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Coumarin-piperazine derivatives as biologically active compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Piperazine - Wikipedia [en.wikipedia.org]

- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Benzothiophene piperazine and piperidine urea inhibitors of fatty acid amide hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. Design, synthesis and biological evaluation of piperazine analogues as CB1 cannabinoid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. "Modulation of Cannabinoid Receptor Activity by Allosteric Modulators, " by Mariam Mohamed Mahmoud [digitalcommons.lib.uconn.edu]

- 14. Allosteric Modulators of the CB1 Cannabinoid Receptor: A Structural Update Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cannabinoid Receptor 2 Signalling Bias Elicited by 2,4,6-Trisubstituted 1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. N-aryl-N'-benzylpiperazines as potential antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 3-Benzisothiazolylpiperazine derivatives as potential atypical antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. tandfonline.com [tandfonline.com]

- 22. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Structure-activity-relationship study of N-acyl-N-phenylpiperazines as potential inhibitors of the Excitatory Amino Acid Transporters (EAATs): improving the potency of a micromolar screening Hit is not truism - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 2-Phenyl-1-(piperazin-1-yl)ethanone Hydrochloride in Organic Solvents: A Methodological Framework

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The solubility of an Active Pharmaceutical Ingredient (API) is a critical physicochemical parameter that governs its behavior throughout the drug development lifecycle—from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive framework for determining the solubility of 2-Phenyl-1-(piperazin-1-yl)ethanone hydrochloride, a piperazine derivative of significant interest, in a range of common organic solvents. We move beyond a simple recitation of protocols to deliver an in-depth analysis of the underlying thermodynamic principles and a justification for a structured, multi-tiered experimental approach. This document is designed for researchers, chemists, and formulation scientists, providing them with the necessary theoretical grounding and practical, step-by-step methodologies to generate reliable and reproducible solubility data.

Introduction: The Central Role of Organic Solvent Solubility

In pharmaceutical development, the hydrochloride salt form of a basic API like 2-Phenyl-1-(piperazin-1-yl)ethanone is often selected to enhance aqueous solubility and improve bioavailability.[1] However, its solubility in non-aqueous, organic media remains a pivotal factor for several upstream and downstream processes:

-

Crystallization and Purification: The selection of an appropriate solvent system is fundamental for developing robust crystallization processes.[2] A solvent in which the API exhibits moderate solubility, with a strong temperature-dependent gradient, is often ideal for achieving high purity and yield.

-

Chemical Synthesis: As a synthetic intermediate or final product, its solubility dictates the choice of reaction media, influencing reaction kinetics and impurity profiles.[3]

-

Formulation Development: For non-aqueous formulations, such as certain injectables or topical preparations, understanding the API's solubility limit in various excipients is essential to prevent precipitation and ensure product stability.[4]

-

Analytical Method Development: The choice of diluent for analytical techniques like High-Performance Liquid Chromatography (HPLC) depends on the ability to fully dissolve the API at the desired concentrations.

This guide provides a systematic approach to characterizing the solubility of this compound, enabling scientists to make informed decisions throughout the development cascade.

Theoretical Considerations for Solubility

The solubility of a solute in a solvent is the result of a thermodynamic equilibrium between the solid state (crystal lattice) and the dissolved state.[5] This equilibrium is governed by the Gibbs free energy of dissolution, which is influenced by the interplay of several factors related to the molecular structure of both the solute and the solvent.

2.1. Physicochemical Profile of this compound

The structure of the target molecule (Figure 1) offers key insights into its expected solubility behavior.

-

Piperazine Ring: A basic, polar heterocyclic moiety capable of hydrogen bonding.[6]

-

Phenyl Group: A large, nonpolar, hydrophobic region.

-

Ethanone Linker: An amide group, which is polar and can act as both a hydrogen bond donor and acceptor.

-

Hydrochloride Salt: The presence of the HCl salt dramatically increases the polarity of the molecule. In solution, it exists as a piperazinium cation and a chloride anion. The dissolution process in organic solvents involves breaking both the crystal lattice energy and the ionic interactions.

The molecule is therefore amphiphilic, possessing both significant polar (piperazinium chloride, amide) and nonpolar (phenyl) characteristics. This duality suggests that its solubility will be highly dependent on the nature of the organic solvent.

Figure 1: Chemical Structure of this compound Molecular Formula: C₁₂H₁₇ClN₂O, Molecular Weight: 240.73 g/mol .[7]

2.2. The Principle of "Like Dissolves Like"

Solubility is maximized when the intermolecular forces between the solvent molecules are similar to the intermolecular forces within the solute. For our target compound, this means:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in strong hydrogen bonding and ion-dipole interactions with the piperazinium cation, chloride anion, and the amide group. The alkyl chains of the alcohols can also interact favorably with the phenyl ring. High solubility is generally expected in these solvents.[6]

-

Polar Aprotic Solvents (e.g., Acetonitrile, DMSO, Acetone): These solvents have large dipole moments and can solvate the ions effectively through dipole-ion interactions. However, they lack the ability to donate hydrogen bonds, which may result in slightly lower solubility compared to protic solvents.

-

Nonpolar Solvents (e.g., Toluene, Heptane): These solvents primarily interact through weak van der Waals forces. They will be poor solvents for the highly polar hydrochloride salt, as they cannot overcome the strong ionic and hydrogen bonding forces within the crystal lattice. Very low solubility is expected.

A Structured Experimental Workflow

A tiered approach is recommended to efficiently determine the solubility profile, starting with a rapid screening phase before moving to precise quantitative measurements. This strategy conserves valuable API while providing a broad overview of its behavior.

Caption: Tiered workflow for solubility determination.

Detailed Experimental Protocols

The following protocols describe validated methods for determining solubility. It is crucial to use a consistent, well-characterized batch of this compound for all experiments, as different polymorphic forms can exhibit different solubilities.

4.1. Protocol 1: Rapid Solubility Screening (Qualitative)

Objective: To quickly estimate the solubility of the API in a broad range of solvents and categorize it (e.g., very soluble, soluble, sparingly soluble, insoluble).

Materials:

-

This compound

-

Set of selected organic solvents (see Table 1)

-

Calibrated analytical balance

-

Vortex mixer

-

Small glass vials (e.g., 2 mL) with screw caps

Procedure:

-

Weigh approximately 5 mg of the API into a tared glass vial.

-

Add 100 µL of the selected solvent. This corresponds to a concentration of ~50 mg/mL.

-

Cap the vial securely and vortex for 1-2 minutes at room temperature.

-

Visually inspect the vial against a contrasting background.

-

If the solid is completely dissolved, the API is considered soluble at ≥50 mg/mL.

-

If the solid is not completely dissolved, proceed to the next step.

-

-

Add an additional 400 µL of solvent (total volume 500 µL). This corresponds to a concentration of ~10 mg/mL.

-

Vortex for 1-2 minutes and visually inspect.

-

If the solid is completely dissolved, the API is considered soluble in the range of 10-50 mg/mL.

-

-

Continue with serial additions of the solvent to reach target concentrations (e.g., 1 mg/mL, 0.1 mg/mL) until complete dissolution is observed.

-

Record the approximate solubility range for each solvent.

Table 1: Suggested Solvents for Screening

| Solvent Class | Example Solvents | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | Capable of hydrogen bonding and solvating ions. |

| Polar Aprotic | Acetonitrile, Acetone, DMSO | Capable of strong dipole interactions. |

| Ester | Ethyl Acetate | Moderate polarity, common in synthesis and chromatography. |

| Chlorinated | Dichloromethane | Can dissolve a range of polarities, but less effective for salts. |

| Aromatic | Toluene | Nonpolar, tests solubility based on van der Waals interactions with the phenyl ring. |

| Aliphatic | Heptane | Highly nonpolar, expected to be a very poor solvent (antisolvent). |

4.2. Protocol 2: Equilibrium Solubility Determination (Quantitative)

Objective: To accurately measure the thermodynamic solubility of the API in selected solvents at a controlled temperature. This method involves creating a saturated solution in equilibrium with the solid phase.[8][9]

Caption: Workflow for quantitative equilibrium solubility.

Materials & Apparatus:

-

Calibrated analytical balance

-

Thermostatically controlled shaker or rotating wheel set to 25 °C (or desired temperature).

-

Glass vials (e.g., 4 mL) with PTFE-lined screw caps.

-

Calibrated positive displacement pipette or gas-tight syringe.

-

Syringe filters (e.g., 0.22 µm PTFE, selected for solvent compatibility and low API binding).

-

Validated HPLC method with a calibration curve for 2-Phenyl-1-(piperazin-1-yl)ethanone.

Procedure:

-

Preparation: Add an excess amount of the API to a vial (e.g., 20-30 mg). The amount should be sufficient to ensure a solid phase remains after equilibration.[2]

-

Solvent Addition: Add a known volume of the solvent (e.g., 1.0 mL).

-

Equilibration: Securely cap the vials and place them in the thermostatically controlled shaker. Agitate at a constant speed for a predetermined time (typically 24 to 48 hours) to ensure equilibrium is reached.[8][9] The time required should be determined by taking measurements at different time points (e.g., 24, 48, 72h) in a preliminary experiment to confirm that the concentration has plateaued.

-

Sampling: After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for ~30 minutes to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette or syringe.

-

Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, tared vial. This step is critical to remove all undissolved solid particles.[2] The first few drops of the filtrate should be discarded to saturate any potential binding sites on the filter membrane.

-

Analysis: Accurately dilute a known volume or weight of the filtrate with a suitable diluent (typically the HPLC mobile phase) to bring the concentration within the range of the HPLC calibration curve.

-

Quantification: Analyze the diluted sample by HPLC. Determine the concentration of the API in the filtrate using the established calibration curve.

-

Calculation: Back-calculate the original concentration in the saturated solution, accounting for all dilution factors. The result is the equilibrium solubility, typically expressed in mg/mL or mol/L.

Data Presentation and Interpretation

Quantitative solubility data should be presented clearly to allow for easy comparison across different solvents.

Table 2: Template for Reporting Equilibrium Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Observations |

| Methanol | 25 | TBD | TBD | Clear, colorless solution. |

| Ethanol | 25 | TBD | TBD | |

| Acetonitrile | 25 | TBD | TBD | |

| Ethyl Acetate | 25 | TBD | TBD | |

| Toluene | 25 | TBD | TBD | |

| ...additional solvents... | ||||

| TBD: To Be Determined experimentally. |

The results from this table will directly inform process development. For instance, a solvent showing high solubility (e.g., Methanol) might be a good choice for a reaction medium or as a strong solvent in a crystallization anti-solvent pair. A solvent with moderate, temperature-sensitive solubility might be an excellent candidate for a cooling crystallization process.[2]

Conclusion

Determining the organic solvent solubility of this compound is a foundational step in its development as a pharmaceutical candidate. A structured approach, beginning with a theoretical assessment of its molecular properties and progressing through systematic qualitative and quantitative experimental phases, is essential for generating robust and reliable data. The protocols and logical framework presented in this guide provide the necessary tools for scientists to comprehensively characterize the solubility profile of this molecule, thereby accelerating informed decision-making in synthesis, purification, and formulation development.

References

- Solubility of Things. (n.d.). Piperazine.

-

Thomsen, K., & Rasmussen, P. (1999). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. Industrial & Engineering Chemistry Research, 38(4), 1375–1381. Retrieved from [Link]

- BenchChem. (2025). Overcoming Solubility Issues with Piperazine Derivatives.

-

Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

- ScienceDirect. (n.d.). Piperazine.

-

PubChem. (n.d.). Piperazine. Retrieved from [Link]

- Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.

- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In An Introduction to Pharmaceutical Sciences.

-

Musial, D., et al. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation, 18(8), 5110-5119. Retrieved from [Link]

-

Musial, D., et al. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. PMC. Retrieved from [Link]

-

ResearchGate. (2025). Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents. Retrieved from [Link]

-

Vermeire, F. H., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles. Retrieved from [Link]

-

Walker, A. M., et al. (2022). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 122(6), 6508-6551. Retrieved from [Link]

- Palmer, D., et al. (2024). Predicting drug solubility in organic solvents mixtures. Chemical Engineering Research and Design, 205, 514-526.

- National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review.

-

PubChem. (n.d.). 1-(Piperazin-1-yl)ethanone hydrochloride. Retrieved from [Link]

- National Institutes of Health (NIH). (n.d.). 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone.

-

Trotsko, N., et al. (2025). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Molbank, M2097. Retrieved from [Link]

- YMER. (2025). Synthesis, Characterization and Docking studies of 2-Phenyl Indole derivatives as Antidepressant Agent.

- Lviv Polytechnic National University. (n.d.). SYNTHESIS AND SOLUBILITY OF 1-[2-METHYL-1-(4-METHYLPHENYL)-5-PHENYL-1H-PYRROL-3-YL]ETHANONE IN ORGANIC SOLVENTS.

Sources

- 1. benchchem.com [benchchem.com]

- 2. scispace.com [scispace.com]

- 3. science.lpnu.ua [science.lpnu.ua]

- 4. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. 502653-18-1|this compound|BLD Pharm [bldpharm.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

structural analogues of 2-Phenyl-1-(piperazin-1-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phenylpiperazine scaffold is a cornerstone in modern medicinal chemistry, demonstrating remarkable versatility and a broad spectrum of biological activities.[1] This technical guide provides an in-depth exploration of the , a key exemplar of this chemical class. We will dissect the core structure, analyze the impact of molecular modifications on pharmacological activity, and provide detailed, field-proven experimental protocols for synthesis and evaluation. This document is designed to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on this privileged scaffold.

Introduction: The Phenylpiperazine Core and Its Significance

The 2-Phenyl-1-(piperazin-1-yl)ethanone core structure represents a versatile and highly adaptable scaffold in drug discovery. The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposing positions, imparts favorable physicochemical properties, including aqueous solubility and the ability to modulate bioavailability.[1][2] Its conformational flexibility allows for optimal interactions with a wide array of biological targets.[2][3]

Phenylpiperazine derivatives have been successfully developed into drugs for a range of therapeutic areas, including psychiatry (antidepressants, anxiolytics, antipsychotics), oncology, and infectious diseases.[2][3][4] Their mechanism of action often involves modulation of central nervous system (CNS) receptors, such as serotonin and dopamine receptors.[3][4] This guide will focus on the systematic exploration of to elucidate structure-activity relationships (SAR) and guide the rational design of new chemical entities.

The Core Scaffold: A Structural and Conformational Analysis